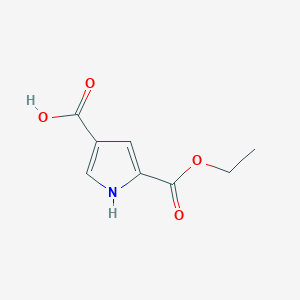

5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid

描述

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by an ethoxycarbonyl group (-COOEt) at position 5 and a carboxylic acid (-COOH) at position 3 of the pyrrole ring. This compound is pivotal in organic synthesis, pharmaceutical development, and material science due to its versatile reactivity and role as an intermediate. Its synthesis often involves Paal-Knorr cyclization or ester hydrolysis of precursors like methyl 5-substituted pyrrole-3-carboxylates .

属性

IUPAC Name |

5-ethoxycarbonyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)6-3-5(4-9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZIOLWMBUEIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676613 | |

| Record name | 5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-83-4 | |

| Record name | 2-Ethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179362-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Step Continuous Flow Synthesis (Advanced Method)

A notable advancement is the one-step continuous flow synthesis reported for pyrrole-3-carboxylic acid derivatives. This method involves the reaction of tert-butyl acetoacetates, amines, and 2-bromoketones in a microreactor system.

The process uses the HBr generated in situ during the Hantzsch reaction to hydrolyze tert-butyl esters, forming the carboxylic acid directly in a single continuous flow operation.

Although this method is demonstrated for related pyrrole-3-carboxylic acids, it represents a promising scalable and efficient approach for synthesizing 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid derivatives by modifying the starting materials accordingly.

Purification and Characterization

After synthesis, purification is typically achieved by acidification to precipitate the product, followed by extraction with ethanol and column chromatography to isolate the pure compound.

Characterization employs techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the pyrrole ring, ethoxycarbonyl, and carboxylic acid groups.

Mass Spectrometry (MS): Confirms molecular weight and purity.

Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

Typical Reaction Scheme Summary

| Step | Reaction Type | Reagents / Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrole ring formation | Condensation of suitable precursors (e.g., diesters) | Formation of pyrrole diester intermediate |

| 2 | Selective hydrolysis | Acidic/basic hydrolysis (pH ~3, 25–50°C) | Conversion of ester at 3-position to acid |

| 3 | Purification | Acidification, ethanol extraction, chromatography | Isolation of pure this compound |

| Aspect | Details |

|---|---|

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| CAS Number | 1179362-83-4 |

| Key Intermediate | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate |

| Hydrolysis Conditions | pH 3 (acidic), 25–50°C, monitored by TLC |

| Purification Methods | Acid precipitation, ethanol extraction, column chromatography |

| Characterization Techniques | ^1H NMR, ^13C NMR, MS, TLC |

| Advanced Method | One-step continuous flow synthesis using tert-butyl acetoacetates and 2-bromoketones in microreactor |

Hydrolysis: The ethoxycarbonyl ester group at the 5-position remains stable under mild acidic conditions, while selective hydrolysis converts the 3-position ester to the carboxylic acid.

Transesterification: Under acid catalysis, the ethoxycarbonyl group can undergo transesterification with alcohols to yield different ester derivatives, useful for further functionalization.

Decarboxylation: Thermal or catalytic decarboxylation of the 3-carboxylic acid group can occur at elevated temperatures (150–200°C), though this is generally avoided during synthesis to preserve the acid functionality.

The preparation of this compound involves strategic synthesis starting from pyrrole diester precursors, selective hydrolysis to convert one ester to a carboxylic acid, and purification by acid precipitation and chromatographic techniques. Recent advances in continuous flow synthesis offer potential for more efficient and scalable production. Control of reaction conditions such as pH, temperature, and reaction time is critical to maximize yield and purity. Characterization by NMR, MS, and TLC ensures the structural integrity and quality of the final product.

This compound’s preparation methods are well-documented in the literature, with detailed experimental procedures available in peer-reviewed journals and chemical databases, supporting its role as a valuable intermediate in organic synthesis and medicinal chemistry research.

化学反应分析

Oxidation Reactions

The carboxylic acid group at position 3 is resistant to further oxidation under mild conditions, but the ethoxycarbonyl group can undergo selective transformations:

Reduction Reactions

The ethoxycarbonyl group can be reduced to primary alcohols or amines:

-

LiAlH₄-mediated reduction converts the ethoxycarbonyl group (–COOEt) to –CH₂OH.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces unsaturated bonds in substituents without affecting the pyrrole core .

Table 2: Reduction Pathways

Substitution and Functionalization

The carboxylic acid group participates in condensation and coupling reactions:

-

Amide formation : Reaction with SOCl₂ followed by amines yields carboxamides, as seen in the synthesis of antimicrobial agents .

-

Esterification : The –COOH group can be esterified with alcohols under acidic conditions (e.g., H₂SO₄) .

Table 3: Substitution Reactions

Comparative Reactivity with Structural Analogs

The positioning of substituents significantly impacts reactivity:

科学研究应用

Pharmaceutical Chemistry

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is primarily utilized in the synthesis of various pyrrole derivatives, which are known for their diverse pharmacological properties. Pyrroles have been associated with several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrrole exhibit significant antibacterial and antifungal properties. A study synthesized a series of novel derivatives based on this compound, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The introduction of functional groups, such as methoxy groups, was found to enhance antimicrobial efficacy .

Antimicrobial Applications

The antimicrobial potential of this compound and its derivatives has been highlighted in several studies:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 17 |

These results suggest that the synthesized compounds can serve as templates for developing new antimicrobial agents, which is crucial given the rising resistance to existing antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves several key reactions:

- Cyclization : The initial formation of the pyrrole ring through cyclization reactions.

- Hydrolysis and Decarboxylation : These steps are essential for modifying the carboxylic acid groups.

- Vilsmeier–Haack Formylation : This reaction introduces aldehyde functionalities that can be further modified to enhance biological activity.

The synthetic pathway allows for the introduction of various substituents that can significantly alter the compound's properties and its biological effectiveness .

Case Studies and Research Findings

Numerous case studies have documented the synthesis and application of derivatives derived from this compound:

- A study demonstrated the synthesis of multiple derivatives with varying substituents, showcasing their potential as effective antimicrobial agents. The results indicated a direct correlation between structural modifications and biological activity, underscoring the importance of chemical diversity in drug design .

- Another research paper focused on the pharmacological evaluation of these compounds, revealing promising results in terms of safety profiles and therapeutic indices, which are critical for drug development .

作用机制

The mechanism of action of 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

相似化合物的比较

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties among 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid and related compounds:

Key Observations:

- Substituent Position: Shifting the carboxylic acid group from position 3 (target compound) to position 2 (e.g., 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid) alters electronic distribution and hydrogen-bonding capacity, impacting solubility and reactivity .

- Aromatic vs. Aliphatic Substituents: The 2-ethoxyphenyl group in XXXIIa enhances π-π stacking interactions in enzyme binding, making it suitable for antiviral applications , whereas the trifluoromethyl group in 5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid increases lipophilicity, favoring agrochemical use .

- Metabolic Stability: M-II, a metabolite of vonoprazan, lacks the ethoxycarbonyl group but retains the fluorophenyl substituent, which reduces metabolic clearance compared to its parent drug .

生物活性

5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with an ethoxycarbonyl group and a carboxylic acid group. The synthesis typically involves the reaction of ethyl 3-oxobutanoate with hydrazine derivatives, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A study evaluating various pyrrole compounds found that certain derivatives exhibited significant antibacterial and antifungal activities. Specifically, compounds related to this structure demonstrated effectiveness against several pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 | 18 |

| Related Compound A | 20 | 22 |

| Related Compound B | 12 | 16 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Table 2: Enzyme Inhibition Data

| Compound | AChE Inhibition IC50 (µM) | MAO Inhibition IC50 (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Standard Drug (Donepezil) | 10 | - |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in neurotransmission, thereby modulating synaptic activity.

- Enzyme Interaction : By inhibiting AChE and MAO, it can increase levels of neurotransmitters like acetylcholine and serotonin, which are crucial for cognitive function.

Case Studies

In a recent case study involving a series of pyrrole derivatives, researchers synthesized multiple analogs of this compound and evaluated their biological activities. The study found that modifications to the ethoxy group significantly influenced both antimicrobial and enzyme inhibitory properties. For instance, altering the length or branching of the ethoxy group enhanced antibacterial activity while maintaining low toxicity profiles .

常见问题

Basic: What are the established synthetic methodologies for 5-(ethoxycarbonyl)-1H-pyrrole-3-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation reactions of ethoxycarbonyl-containing precursors with amines or hydrazines under controlled conditions. For example, ethyl 5-amino-pyrazole-4-carboxylate derivatives can be synthesized via reactions with acid anhydrides or chlorides, as demonstrated in analogous pyrazole systems . Key parameters include:

- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to ensure complete cyclization.

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, pyridine) may enhance reaction efficiency.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥98% purity, verified via elemental analysis .

Basic: How is the structural characterization of this compound typically performed using spectroscopic methods?

Characterization relies on multinuclear NMR, IR, and mass spectrometry :

- ¹H-NMR : Signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrrole protons (δ 6.5–7.5 ppm) confirm regiochemistry .

- IR : Strong carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (2500–3000 cm⁻¹) are diagnostic.

- Mass Spec : Molecular ion peaks (e.g., m/z 184.15 for C₇H₈N₂O₄ derivatives) validate molecular weight .

Advanced: What experimental design strategies are recommended for optimizing the synthesis of this compound under varying catalytic conditions?

Factorial design (e.g., 2ᵏ factorial) is critical for evaluating interactions between variables like catalyst loading, solvent polarity, and temperature . For instance:

- Screening : Use a Plackett-Burman design to identify significant factors (e.g., catalyst type, reaction time).

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling quadratic interactions between temperature and catalyst concentration .

- Validation : Replicate optimal conditions (e.g., 90°C, 0.5 mol% catalyst) to confirm reproducibility .

Advanced: How can computational chemistry tools predict regioselectivity in reactions involving this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution to predict regioselectivity. For example:

- Nucleophilic Acyl Substitution : Electron-withdrawing groups (e.g., ethoxycarbonyl) activate the pyrrole C-3 position for substitution.

- Reaction Path Sampling : Quantum mechanical methods identify low-energy pathways for cyclization or functionalization .

Advanced: What methodologies resolve contradictory pharmacological data in studies of pyrrole-3-carboxylic acid derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:

- Purity Discrepancies : Validate compound purity via HPLC and elemental analysis before testing .

- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell lines) using factorial design to isolate confounding variables .

- Computational Validation : Compare experimental IC₅₀ with molecular docking simulations to assess target binding consistency .

Basic: What are the critical parameters to monitor during purification to ensure high chemical purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) dissolve intermediates, while ethanol/water mixtures facilitate recrystallization.

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate regioisomers.

- Analytical Thresholds : Confirm purity via melting point consistency (±2°C) and ≤2% impurities in HPLC .

Advanced: How do substituents influence the reactivity of this compound in nucleophilic reactions?

Steric and electronic effects are quantified via:

- Hammett Plots : Correlate substituent σ values with reaction rates to predict electron-donating/withdrawing effects.

- DFT Calculations : Charge density maps (e.g., Mulliken charges) reveal nucleophilic hotspots (e.g., C-3 vs. C-5 positions) .

- Experimental Validation : Compare yields of derivatives with substituents like methyl (electron-donating) vs. nitro (electron-withdrawing) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。